3-Chloro-4-(dichloromethyl)pyridine
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Overview
Description
3-Chloro-4-(dichloromethyl)pyridine is an organic compound with the molecular formula C6H4Cl3N It is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-4-(dichloromethyl)pyridine involves the chlorination of 4-methylpyridine. The process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(dichloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Reduced derivatives such as 3-chloro-4-methylpyridine are obtained.
Scientific Research Applications
3-Chloro-4-(dichloromethyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(dichloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of chlorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The molecular pathways involved can vary, but typically include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(dichloromethyl)pyridine
- 4-Chloro-3-(dichloromethyl)pyridine
- 2,3-Dichloro-4-(dichloromethyl)pyridine
Comparison
3-Chloro-4-(dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H4Cl3N |
---|---|
Molecular Weight |
196.5 g/mol |
IUPAC Name |
3-chloro-4-(dichloromethyl)pyridine |
InChI |
InChI=1S/C6H4Cl3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H |
InChI Key |
HXLSGWWTCZGKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(Cl)Cl)Cl |
Origin of Product |
United States |
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